N-[4-(Dimethylamino)phenyl]stearamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(2)3/h20-23H,4-19H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMUMUFHMMPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157799 | |
| Record name | N-(4-(Dimethylamino)phenyl)stearamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13279-06-6 | |
| Record name | N-[4-(Dimethylamino)phenyl]octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13279-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-(Dimethylamino)phenyl)stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013279066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(Dimethylamino)phenyl)stearamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(dimethylamino)phenyl]stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for N 4 Dimethylamino Phenyl Stearamide and Its Derivatives
Direct Amidation Reactions and Catalyst-Free Approaches
Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide and water. This method is atom-economical, with water being the sole byproduct. mdpi.com However, the reaction is thermodynamically challenging and typically requires high temperatures to drive the equilibrium towards the product by removing water.
Catalyst-free thermal condensation of stearic acid with N,N-dimethyl-p-phenylenediamine can be performed but often necessitates harsh conditions and prolonged reaction times. The process generally involves heating the neat reactants above the melting point of stearic acid.
To circumvent these challenges, various catalysts have been developed to facilitate direct amidation under milder conditions. Boric acid and various boronic acid derivatives have proven effective as catalysts. diva-portal.org They operate by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Similarly, certain metal catalysts, including those based on titanium, zirconium, and iron, can promote the reaction. diva-portal.orgabo.fi For instance, studies on the amidation of stearic acid with other amines have shown high conversion and selectivity using iron-supported heterogeneous catalysts in solvent-free conditions. abo.firesearchgate.net
| Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield | Reference |
| Thermal Amidation | None | 160-200 | 12-24 h | Moderate | mdpi.com |
| Boric Acid Catalyzed | B(OH)₃ | 80-120 | 4-8 h | Good-Excellent | diva-portal.org |
| Heterogeneous Catalysis | Fe-supported Zeolite | 140-180 | 1-5 h | High | abo.firesearchgate.net |
Strategies for N-Acylation of Aniline (B41778) Derivatives
A more conventional and highly efficient method for synthesizing N-[4-(Dimethylamino)phenyl]stearamide is the N-acylation of the aniline derivative, N,N-dimethyl-p-phenylenediamine. This approach utilizes an "activated" form of stearic acid, most commonly stearoyl chloride.
The reaction is a nucleophilic acyl substitution where the primary amino group of N,N-dimethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of stearoyl chloride. This process is typically rapid and exothermic. The reaction is often performed under Schotten-Baumann conditions, using a base such as pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane (B109758) or diethyl ether. The role of the base is to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield |
| Stearoyl Chloride | Pyridine | Dichloromethane | 0-25 | >95% |
| Stearoyl Chloride | Triethylamine | Tetrahydrofuran | 0-25 | >95% |
| Stearic Anhydride | None / DMAP | Toluene | 80-110 | High |
Microwave-Assisted Synthetic Routes for Amide Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and efficiently through dielectric heating. rsc.org This often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and purities. organic-chemistry.org
Both direct amidation and N-acylation routes to this compound can be significantly enhanced by microwave energy. For direct amidation, microwave heating can rapidly remove the water byproduct, shifting the equilibrium forward. In N-acylation, the increased reaction rate allows for completion in a fraction of the time required by conventional methods. Catalyst-free amidations that are sluggish under thermal conditions can often proceed efficiently under microwave irradiation. organic-chemistry.org
| Reaction Type | Heating Method | Reaction Time | Typical Yield | Reference |
| Direct Amidation | Conventional | 12 h | 65% | abo.fi |
| Direct Amidation | Microwave | 15 min | 90% | nih.govresearchgate.net |
| N-Acylation | Conventional | 2 h | 95% | |
| N-Acylation | Microwave | 5 min | >98% | at.ua |
Chemo- and Regioselective Synthesis of this compound Analogues
The synthesis of this compound from N,N-dimethyl-p-phenylenediamine is an excellent example of a chemo- and regioselective reaction. The diamine substrate possesses two different nitrogen atoms: a primary aromatic amine (-NH₂) and a tertiary aliphatic amine (-N(CH₃)₂).
Acylation occurs exclusively on the primary amine. This high degree of selectivity is governed by two main factors:
Nucleophilicity: The lone pair of electrons on the primary aniline nitrogen is more available for nucleophilic attack than the lone pair on the tertiary nitrogen, which is involved in resonance with the aromatic ring to a lesser extent and is generally more basic.
Steric Hindrance: The primary amino group is significantly less sterically hindered than the tertiary dimethylamino group, making it more accessible to the bulky stearoyl group.
While the powerful electron-donating effect of the dimethylamino group activates the aromatic ring towards electrophilic substitution, the N-acylation reaction is kinetically much faster and is the overwhelmingly favored pathway under these conditions. The synthesis of analogues using different acyl chlorides or substituted aniline derivatives would proceed with similar selectivity, highlighting the robustness of this regiochemical control.
| Reactive Site | Relative Reactivity | Reason | Outcome |
| Primary Amine (-NH₂) | High | Higher Nucleophilicity, Lower Steric Hindrance | Selective N-Acylation |
| Tertiary Amine (-NMe₂) | Low | Lower Nucleophilicity, Higher Steric Hindrance | No Reaction |
| Aromatic Ring | Moderate | Activated by -NMe₂ group | No Reaction (under acylation conditions) |
Derivatization Strategies for Structural Modification and Functionalization
Once this compound is synthesized, it can serve as a scaffold for further structural modifications to tune its physicochemical properties or introduce new functionalities. ontosight.ai
Derivatization can be targeted at several positions on the molecule:
Aromatic Ring: The phenyl ring, being highly activated by both the amide and the dimethylamino groups, is susceptible to electrophilic aromatic substitution reactions such as halogenation or nitration. These reactions would primarily be directed to the positions ortho to the dimethylamino group.
Alkyl Chain: The long stearamide chain can be modified, for instance, by introducing unsaturation or other functional groups along the chain, although this often requires starting with a functionalized fatty acid prior to the amidation step.
Tertiary Amine: The dimethylamino group can be oxidized to an N-oxide, which would drastically alter the electronic properties and solubility of the compound.
These derivatization strategies allow for the creation of a library of analogues with tailored properties for applications in materials science or as chemical intermediates. ontosight.ainih.gov
| Reaction Type | Target Site | Reagents | Potential Product Functionality |
| Halogenation | Aromatic Ring | NBS, NCS | Halogenated Analogue |
| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Nitro-functionalized Analogue |
| N-Oxidation | Tertiary Amine | m-CPBA, H₂O₂ | N-Oxide Derivative |
High Resolution Spectroscopic and Analytical Characterization of N 4 Dimethylamino Phenyl Stearamide
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For N-[4-(Dimethylamino)phenyl]stearamide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a detailed structural map.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the para-substituted dimethylamino-phenyl group would likely appear as two doublets in the range of δ 7.0-7.6 ppm. The six protons of the dimethylamino group [-N(CH₃)₂] would present as a singlet, typically around δ 2.9-3.0 ppm. The long alkyl chain of the stearamide moiety would show a complex series of multiplets in the upfield region (δ 0.8-2.5 ppm). Specifically, the terminal methyl group (CH₃) would be a triplet around δ 0.8-0.9 ppm, the methylene (B1212753) group adjacent to the carbonyl (–CH₂CO–) would be a triplet around δ 2.2-2.4 ppm, and the bulk of the methylene protons (-(CH₂)₁₅–) would form a broad multiplet between δ 1.2-1.6 ppm. The amide proton (–NH–) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the range of δ 170-175 ppm. The carbons of the aromatic ring would appear between δ 110-150 ppm, with the carbon attached to the dimethylamino group being the most shielded and the carbon attached to the amide nitrogen being more deshielded. The carbons of the dimethylamino group would produce a signal around δ 40 ppm. The carbons of the long stearamide alkyl chain would be observed in the δ 14-40 ppm region.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the connectivity of protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the coupling between the different methylene groups in the stearamide chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| -N(CH₃)₂ | ~2.95 (s, 6H) | ~40.5 |
| Aromatic C-H (ortho to -NH) | ~7.45 (d, 2H) | ~121.5 |
| Aromatic C-H (ortho to -N(CH₃)₂) | ~6.70 (d, 2H) | ~112.8 |
| Aromatic C (ipso to -NH) | - | ~130.0 |
| Aromatic C (ipso to -N(CH₃)₂) | - | ~148.0 |
| -NH- | Solvent dependent broad singlet | - |
| -CO-NH- | - | ~172.0 |
| -CH₂-CO- | ~2.35 (t, 2H) | ~37.0 |
| -(CH₂)₁₄- | ~1.25 (m) | ~22.7 - 31.9 |
| -CH₂-CH₃ | ~1.65 (m, 2H) | ~29.5 |
| -CH₃ | ~0.88 (t, 3H) | ~14.1 |
High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental formula of this compound. The calculated monoisotopic mass of this compound (C₂₆H₄₆N₂O) is 402.3610 g/mol . HRMS analysis should yield a molecular ion peak ([M+H]⁺) that corresponds closely to this theoretical value, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the molecule, providing further structural confirmation. A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). For this compound, this would likely result in the formation of two major fragment ions: the stearoyl cation and the protonated N,N-dimethyl-p-phenylenediamine. The long alkyl chain of the stearamide moiety can also undergo characteristic fragmentation, leading to a series of losses of 14 Da (CH₂ units).
Expected Fragmentation Pattern in MS/MS
| m/z (predicted) | Proposed Fragment |
|---|---|
| 403.3688 | [M+H]⁺ (Protonated molecular ion) |
| 267.2737 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl cation) |
| 137.1073 | [H₂N(C₆H₄)N(CH₃)₂ + H]⁺ (Protonated N,N-dimethyl-p-phenylenediamine) |
Infrared and Ultraviolet-Visible Spectroscopic Analysis for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A prominent band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3250-3350 cm⁻¹. The C-H stretching vibrations of the long alkyl chain and the aromatic ring would be observed between 2850-3100 cm⁻¹. Bending vibrations of the N-H bond (Amide II band) are expected around 1510-1570 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 4-(dimethylamino)phenyl group. This system typically exhibits strong π → π* transitions. The presence of the electron-donating dimethylamino group and the amide substituent on the phenyl ring would influence the position and intensity of the absorption maxima. One would expect to see a strong absorption band in the UV region, likely between 250-300 nm, corresponding to the π → π* transition of the substituted benzene (B151609) ring.
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
|---|---|---|
| FT-IR | ~3300 cm⁻¹ | N-H stretch (amide) |
| FT-IR | 2850-2960 cm⁻¹ | C-H stretch (aliphatic) |
| FT-IR | ~1670 cm⁻¹ | C=O stretch (Amide I) |
| FT-IR | ~1540 cm⁻¹ | N-H bend (Amide II) |
| UV-Vis | ~270 nm | π → π* transition |
Advanced Elemental Compositional Analysis for Purity and Stoichiometry
Elemental analysis is a crucial technique for determining the empirical formula of a compound and assessing its purity. For this compound, with the molecular formula C₂₆H₄₆N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the stoichiometry and high purity of the synthesized compound. A deviation of less than ±0.4% is generally considered acceptable for a pure sample.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 26 | 312.286 | 77.54% |
| Hydrogen | H | 1.008 | 46 | 46.368 | 11.52% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 6.96% |
| Oxygen | O | 15.999 | 1 | 15.999 | 3.98% |
Theoretical and Computational Investigations of N 4 Dimethylamino Phenyl Stearamide
Density Functional Theory (DFT) Studies for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like N-[4-(Dimethylamino)phenyl]stearamide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. mdpi.com This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy.
The primary outputs of such a study would include:
Optimized Geometrical Parameters : Precise bond lengths, bond angles, and dihedral angles for the entire molecule. For instance, in a related compound, 4-(Dimethylamino) Benzaldehyde (DMABA), DFT calculations have been used to determine these parameters, which were then compared with experimental X-ray diffraction data to validate the computational model. conicet.gov.arnih.gov
Vibrational Frequencies : Theoretical FT-IR and Raman spectra are calculated from the optimized geometry. conicet.gov.ar These computed frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching of the amide group, C-N stretching of the dimethylamino group, and various bending and rocking motions of the long stearamide alkyl chain. nih.gov Discrepancies between experimental and theoretical values are often corrected using a scaling factor.
Below is an example table illustrating the kind of vibrational frequency data that would be generated, using assignments from analogous amide-containing molecules as a reference.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300-3400 | Stretching of the amide N-H bond. |
| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | ~2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the stearyl chain. |
| C=O Stretch (Amide I) | ~1650-1690 | Stretching of the carbonyl group in the amide linkage. nih.gov |
| N-H Bend (Amide II) | ~1550-1600 | Bending of the N-H bond coupled with C-N stretching. |
| C-N Stretch (Amide III) | ~1250-1350 | Stretching of the amide C-N bond. |
Table 1: Illustrative table of expected vibrational frequencies for this compound based on typical values for amides and aromatic amines.
Molecular Electrostatic Potential (MEP) Mapping and Quantum Descriptor Calculations
The Molecular Electrostatic Potential (MEP) map is a crucial visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. conicet.gov.ar It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge.
For this compound, an MEP map would reveal:
Electrophilic and Nucleophilic Sites : Regions with negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the carbonyl oxygen and the nitrogen of the dimethylamino group. Regions with positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. scispace.com
Hydrogen Bonding Sites : The negative potential on the carbonyl oxygen and the positive potential on the amide hydrogen highlight their roles as a hydrogen bond acceptor and donor, respectively.
Quantum chemical descriptors are numerical values calculated from the electronic structure that quantify various aspects of a molecule's reactivity and stability. conicet.gov.arnih.gov For a comprehensive analysis, these descriptors would be calculated for this compound.
| Quantum Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of molecular polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Table 2: Key quantum chemical descriptors and their significance, which would be calculated from HOMO and LUMO energies.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. conicet.gov.arnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
An analysis of this compound would involve:
Visualization of Orbitals : The HOMO is the orbital from which an electron is most easily removed (electron donor). For this molecule, the HOMO is expected to be localized primarily on the electron-rich 4-(dimethylamino)phenyl group, reflecting its strong electron-donating character. materialsciencejournal.org The LUMO is the orbital that most easily accepts an electron (electron acceptor) and would likely be distributed over the amide and phenyl ring system.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This value is also correlated with the electronic absorption properties of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. nih.gov
Based on studies of DMABA, the HOMO-LUMO gap is a key indicator of intramolecular charge transfer. conicet.gov.arnih.gov The electron-donating dimethylamino group and the rest of the conjugated system facilitate this charge transfer upon electronic excitation.
| Parameter | Illustrative Value (from DMABA) | Interpretation for this compound |
| EHOMO | -5.5 to -6.0 eV | Represents the electron-donating capacity of the dimethylamino phenyl moiety. |
| ELUMO | -1.5 to -2.0 eV | Represents the electron-accepting capacity of the conjugated system. |
| ΔE (Energy Gap) | ~4.0 eV | Indicates the energy required for electronic excitation and influences reactivity and color. |
Table 3: Representative HOMO-LUMO energies and energy gap based on the analogous compound 4-(Dimethylamino) Benzaldehyde (DMABA). conicet.gov.ar Actual values for the target compound would differ.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. mdpi.com This technique is essential for understanding the conformational flexibility and intermolecular interactions of a large, amphiphilic molecule like this compound, especially in different environments (e.g., in a vacuum, in water, or at an interface).
Key insights from MD simulations would include:
Conformational Analysis : The long, flexible stearamide chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and understand the transitions between them. scirp.orgmdpi.com This is crucial for predicting how the molecule might pack in a solid state or orient itself in a biological membrane.
Intermolecular Interactions : In a condensed phase, MD simulations can model how multiple molecules of this compound interact with each other and with solvent molecules. mdpi.com This would reveal the nature and strength of intermolecular forces, such as hydrogen bonding between the amide groups (N-H···O=C) and van der Waals interactions involving the long alkyl chains and phenyl rings. nih.gov Such simulations are vital for predicting bulk properties like miscibility and self-assembly behavior. mdpi.com
In Silico Modeling, Docking, and Pharmacophore Feature Analysis
These computational techniques are primarily used in drug discovery to predict how a molecule might interact with a biological target, such as a protein receptor. nih.gov If this compound were being investigated as a potential therapeutic agent, these methods would be applied.
Molecular Docking : This method predicts the preferred orientation of the molecule when bound to a target protein. The simulation places the ligand (the stearamide) into the binding site of a receptor and calculates a "docking score," which estimates the binding affinity. This helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.
Pharmacophore Feature Analysis : A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), an aromatic ring, and a large hydrophobic region (the stearyl chain). nih.gov This model could then be used to screen virtual libraries for other compounds with similar features and potentially similar biological activity.
| Pharmacophore Feature | Molecular Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms H-bonds with donor groups (e.g., -NH, -OH) in a receptor. |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms H-bonds with acceptor groups (e.g., C=O, N) in a receptor. |
| Aromatic Ring | Dimethylaminophenyl Ring | Participates in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | Stearyl (C18) Alkyl Chain | Occupies hydrophobic pockets in a binding site. |
Table 4: Potential pharmacophoric features of this compound.
Computational Analysis of Electronic Effects on Molecular Reactivity and Stability
A computational analysis would quantify these effects:
Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. conicet.gov.arnih.gov For this compound, it would show significant electron density transfer from the nitrogen lone pair of the dimethylamino group to the π* orbitals of the phenyl ring and the amide system. This delocalization stabilizes the molecule and enhances the nucleophilicity of the aromatic ring.
Substituent Effects on Reactivity : The electron-donating dimethylamino group activates the phenyl ring, making it more susceptible to electrophilic aromatic substitution. materialsciencejournal.org Conversely, this group can also influence the acidity of the amide N-H proton and the basicity of the carbonyl oxygen. Computational models can predict how these properties change compared to an unsubstituted N-phenylstearamide, providing a quantitative measure of the electronic effect on the molecule's chemical behavior.
N 4 Dimethylamino Phenyl Stearamide As a Chemical Probe in Advanced Chemical Biology Research
Design and Application in Fluorescent Labeling Strategies for Biomolecules
The rational design of fluorescent probes for the specific labeling of biomolecules is a cornerstone of chemical biology. The structure of N-[4-(Dimethylamino)phenyl]stearamide, featuring a lipophilic stearamide tail and a dimethylaminophenyl headgroup, suggests its potential as a fluorescent probe for lipid-rich environments and for tagging biomolecules through non-covalent interactions. The design strategy for such probes often involves the incorporation of a fluorophore that exhibits sensitivity to its local environment, a characteristic known as solvatochromism. The dimethylaminophenyl moiety can confer such properties, with its fluorescence emission potentially varying with the polarity of the surrounding medium.
While specific studies detailing the synthesis of this compound for the express purpose of fluorescently labeling specific biomolecules are not extensively documented in publicly available research, the general principles of fluorescent probe design provide a framework for its potential application. The long stearamide chain would facilitate its partitioning into cellular membranes or hydrophobic pockets of proteins. Once localized, the dimethylaminophenyl group could report on the local environment through changes in its fluorescence spectrum.
Table 1: Potential Design Features of this compound for Fluorescent Labeling
| Feature | Description | Potential Application |
| Lipophilic Stearamide Tail | A long C18 saturated fatty acid amide chain. | Anchoring the probe in lipid bilayers or hydrophobic regions of proteins. |
| Dimethylaminophenyl Headgroup | An aromatic amine with electron-donating properties. | Acts as the fluorophore, with potential for solvatochromic shifts in fluorescence. |
| Amide Linkage | Connects the lipophilic tail and the fluorescent headgroup. | Provides structural integrity and influences the probe's orientation in membranes. |
Investigations of Molecular Interactions with Biological Transporters and Receptors
Biological transporters, such as ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), play a crucial role in cellular homeostasis and multidrug resistance by extruding a wide variety of substrates from the cell. Fluorescent probes are valuable tools for studying the function and inhibition of these transporters. The amphipathic nature of this compound makes it a candidate for interaction with such transporters, which often have large, hydrophobic substrate-binding pockets.
Investigations into the interaction of long-chain fatty acid derivatives with transporters like P-gp have been conducted to understand the mechanisms of substrate recognition and transport. While direct studies on this compound are limited, research on similar fluorescent lipid analogs can provide insights. For instance, fluorescently labeled lipids are used to assess the flippase activity of P-gp, its ability to translocate lipids from the inner to the outer leaflet of the plasma membrane. The interaction of a probe like this compound with P-gp could be investigated by monitoring its cellular accumulation in cells with varying levels of P-gp expression. A lower accumulation in P-gp-overexpressing cells would suggest it is a substrate for this transporter.
Development as a Fluorescent Reporter for Cellular Processes
The ability of fluorescent probes to report on specific cellular processes is a powerful application in cell biology. The lipophilic character of this compound suggests its utility as a reporter for processes involving cellular membranes, such as the dynamics of lipid microdomains or "rafts." These specialized membrane domains are enriched in certain lipids and proteins and are involved in signaling and trafficking.
Fluorescent probes that partition into membranes and exhibit changes in their photophysical properties in response to alterations in membrane order or composition are valuable for studying lipid rafts. The fluorescence of the dimethylaminophenyl group in this compound could be sensitive to the lipid packing and fluidity of its environment. For example, a blue shift in its emission spectrum or an increase in fluorescence quantum yield might be observed upon its incorporation into more ordered lipid domains. Such properties would allow it to report on the formation, size, and dynamics of lipid rafts in living cells.
Structure-Activity Relationship (SAR) Studies for Bio-probe Optimization
The optimization of a chemical probe's performance often involves systematic modifications of its structure to enhance properties such as brightness, photostability, target specificity, and sensitivity to the biological parameter of interest. Structure-activity relationship (SAR) studies are crucial in this process. For a probe like this compound, SAR studies could explore modifications to both the fatty acid chain and the fluorescent headgroup.
For instance, varying the length and degree of saturation of the acyl chain could modulate the probe's affinity for different membrane environments and its interaction with membrane proteins. Modifications to the dimethylaminophenyl headgroup, such as altering the substitution pattern or replacing the dimethylamino group with other electron-donating or -withdrawing groups, could tune its photophysical properties, including its absorption and emission wavelengths, quantum yield, and solvatochromic response. The goal of such SAR studies would be to develop analogs with improved performance for specific biological imaging applications.
Table 2: Hypothetical SAR Modifications for this compound Optimization
| Modification Area | Potential Change | Desired Outcome |
| Acyl Chain | Varying length (e.g., C12, C16, C20) | Altered membrane partitioning and depth |
| Introduction of unsaturation | Increased membrane fluidity sensing | |
| Aromatic Headgroup | Addition of electron-withdrawing groups | Red-shifting of fluorescence emission |
| Replacement with different fluorophores | Improved quantum yield and photostability | |
| Linker | Modification of the amide bond | Altered probe flexibility and orientation |
Applications in Förster Resonance Energy Transfer (FRET) Methodologies
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it highly suitable for studying molecular interactions, conformational changes in proteins, and the organization of molecules in membranes. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.
This compound could potentially be used as a FRET partner, either as a donor or an acceptor, depending on its spectral properties and the availability of a suitable partner. For instance, if its fluorescence emission spectrum overlaps with the absorption spectrum of another membrane-bound fluorophore, it could act as a FRET donor. This could be applied to study the proximity of different lipid species within a membrane or the interaction between a membrane-associated protein and the lipid bilayer. The efficiency of FRET would be dependent on the distance between this compound and the acceptor probe, providing a readout of their spatial relationship.
Advanced Analytical Methodologies Utilizing N 4 Dimethylamino Phenyl Stearamide
Chromatographic Separation Techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Chromatographic techniques are fundamental to the separation of N-[4-(Dimethylamino)phenyl]stearamide from complex matrices. Given its amphiphilic nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound would be governed by the hydrophobic interactions of its stearamide chain with the stationary phase.
For highly sensitive and selective detection, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. littlemsandsailing.comwaters.com This technique allows for the unequivocal identification and quantification of the analyte even at trace levels. In an LC-MS/MS analysis of this compound, the molecule would first be ionized, likely using electrospray ionization (ESI) in positive ion mode due to the presence of the readily protonated dimethylamino group. The resulting parent ion would then be isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific parent-to-product ion transitions, known as multiple reaction monitoring (MRM), would provide exceptional selectivity and sensitivity for the quantification of this compound in various samples. nih.gov
While the principles of LC-MS/MS are well-established, specific methods for the analysis of this compound are not widely documented in publicly available scientific literature. The development of such a method would require careful optimization of chromatographic conditions and mass spectrometric parameters.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | To be determined experimentally |
| Collision Energy | To be optimized |
Derivatization Strategies for Enhanced Detection and Specificity in Complex Matrices
Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. nih.govmdpi.com For this compound, derivatization could be employed to improve its chromatographic behavior, increase its ionization efficiency in mass spectrometry, or introduce a fluorescent or UV-active chromophore for enhanced detection by other methods. scilit.comresearchgate.net
Given that this compound already possesses a tertiary amine that is readily ionizable, derivatization to enhance its mass spectrometric detection may not be necessary. However, if analyzing this compound in a complex biological matrix where interferences are a significant issue, derivatization could be used to shift its retention time or alter its fragmentation pattern to move it into a cleaner region of the chromatogram or mass spectrum.
For instance, a derivatizing agent that reacts with the amide functionality could potentially be used, although this would require harsh conditions that might degrade the molecule. A more plausible strategy would involve derivatizing other components in the sample matrix to reduce their interference with the analysis of this compound. As of now, specific derivatization strategies for the enhanced detection of this compound have not been reported in the available literature.
Method Validation and Chemometric Approaches in Analytical Chemistry
The validation of an analytical method is crucial to ensure its reliability and reproducibility for its intended purpose. iosrphr.orgdcvmn.org A validated method for the quantification of this compound would need to demonstrate acceptable performance in terms of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govwu.ac.thjchr.org
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric tools could be applied to optimize experimental conditions, process complex data from chromatographic and spectroscopic instruments, and build predictive models. For example, design of experiments (DoE) could be used to efficiently optimize the parameters of an LC-MS/MS method. Principal component analysis (PCA) or partial least squares (PLS) regression could be used to analyze spectral data to identify patterns or quantify the compound in the presence of a complex matrix.
Detailed research findings from method validation and the application of chemometric approaches specifically for the analysis of this compound are not currently available in the public domain.
Exploration of N 4 Dimethylamino Phenyl Stearamide in Materials Science and Functional Systems
Integration into Advanced Polymeric and Supramolecular Materials
The incorporation of functional molecules into polymer chains or supramolecular assemblies is a key strategy for creating "smart" materials with tailored properties. N-[4-(Dimethylamino)phenyl]stearamide possesses structural features that make it a candidate for such applications. The long alkyl chain of the stearamide moiety can impart hydrophobicity and flexibility to a polymer backbone and can influence morphology through phase separation in copolymers.
While specific examples of polymers synthesized directly from this compound are not extensively documented in current literature, its structure is analogous to other functionalized amides used as polymer additives. For instance, related bis-amide compounds like Ethylene bis(stearamide) (EBS) are widely used as lubricants, processing aids, and dispersing agents in various plastics, migrating to the surface to form a lubricating layer. nih.gov The this compound molecule could potentially be integrated into polyamides or polyimides, where the amide linkage becomes part of the polymer backbone, or used as a functional additive. researchgate.netnih.gov
In the realm of supramolecular chemistry, the amide group is a powerful tool for directing non-covalent assembly through hydrogen bonding. nih.gov The N-H and C=O groups can form predictable hydrogen bond patterns, leading to the formation of chains, sheets, or more complex architectures. nih.gov The combination of these directed interactions with the less specific hydrophobic interactions of the stearyl chain allows for the creation of complex, ordered materials like gels and liquid crystals. While detailed studies on this compound are limited, research on N-aryl-amides confirms the critical role of the amide linkage in forming stable supramolecular structures. nih.gov
Table 1: Potential Roles of this compound Moieties in Polymeric and Supramolecular Systems
| Structural Feature | Potential Function in Material | Governing Interactions |
|---|---|---|
| Stearyl Chain (C17H35) | Induces hydrophobicity, acts as a plasticizer, drives phase separation. | Van der Waals forces, hydrophobic effects. |
| Amide Linkage (-CONH-) | Promotes self-assembly, enhances thermal stability. | Hydrogen bonding (N-H···O=C). nih.gov |
Investigations in Dye Chemistry and Chromogenic Systems
The N,N-dimethylaminophenyl group is a well-known auxochrome in dye chemistry, acting as a powerful electron-donating group that can significantly influence the color of a molecule. nih.gov This group can create or intensify color by extending the conjugated π-system and facilitating intramolecular charge transfer (ICT) when paired with an electron-withdrawing group. This principle is the basis for many solvatochromic dyes, where the color changes in response to solvent polarity. mdpi.com
Although this compound itself is not typically classified as a dye, its N,N-dimethylaminophenyl moiety is a key component in various chromogenic systems. For example, molecules incorporating this group are used in the synthesis of azo dyes, styryl dyes, and other colorants where the dimethylamino group enhances color depth and intensity. mdpi.comnih.gov The photophysical properties of compounds containing the N,N-dimethylaminophenyl unit often include strong fluorescence with a large Stokes shift, making them suitable for applications as laser dyes or fluorescent probes. mdpi.com
The specific molecule this compound could theoretically be used as an intermediate in dye synthesis. ontosight.ai The phenyl ring could be further functionalized, or the entire molecule could be incorporated into a larger chromophoric system. The long stearamide tail would confer solubility in nonpolar media, potentially making it useful for dyeing hydrophobic materials like synthetic polymers or for use in inks and coatings. uwaterloo.ca However, specific research detailing the synthesis of dyes from this compound or its direct use in chromogenic systems is not widely available.
Metal Complexation Studies for Novel Functional Material Design
The design of functional materials through the coordination of metal ions with organic ligands is a cornerstone of modern materials science, leading to catalysts, sensors, and magnetic materials. This compound contains two potential sites for metal coordination: the lone pair of electrons on the nitrogen of the dimethylamino group and the oxygen atom of the amide carbonyl group.
N,N-Dimethylamino Group: The tertiary amine nitrogen is a classic Lewis base, capable of coordinating to a variety of metal ions. The strength of this interaction would depend on the specific metal and the steric environment.
Amide Carbonyl Oxygen: The oxygen of the C=O group is also a common coordination site for metal ions, particularly hard Lewis acids. Amide ligands can coordinate in a monodentate fashion through the oxygen or, in some cases, act as a bidentate ligand if the nitrogen is also involved after deprotonation. researchgate.net
While the coordination chemistry of many N-aryl amides and aniline (B41778) derivatives has been explored, researchgate.netnih.gov dedicated studies on the metal complexation behavior of this compound are scarce in the literature. Research on analogous systems shows that N-aryl amide ligands can form stable complexes with a range of transition metals and rare-earth elements. nih.gov The formation of such complexes with this compound could lead to novel functional materials. For instance, paramagnetic metal complexes could introduce magnetic properties, while catalytically active metals could yield functional catalysts that are soluble in organic media due to the stearamide chain. The self-assembly properties of the ligand could also be used to direct the formation of ordered metal-organic nanostructures.
Self-Assembly and Nanostructure Formation Driven by the Stearamide Moiety
One of the most well-established roles for molecules containing a stearamide moiety is their function as building blocks for self-assembled nanostructures. This capability is a direct consequence of the molecule's amphiphilic character, where two primary non-covalent interactions work in concert to drive the spontaneous organization of molecules into ordered superstructures. ontosight.ainorthwestern.edu
The driving forces behind this self-assembly are:
Van der Waals Interactions: The long, saturated stearyl (C17H35) chains are highly hydrophobic. In polar environments, they tend to aggregate to minimize their contact with the solvent. In nonpolar solvents, these long chains pack together efficiently through stabilizing van der Waals forces.
Hydrogen Bonding: The amide (-CONH-) group is a classic hydrogen-bonding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This directional interaction leads to the formation of one-dimensional chains or tapes of molecules.
The interplay between these forces dictates the final morphology of the assembled nanostructures. Typically, the hydrogen bonds create one-dimensional chains, and these chains then bundle together through the van der Waals packing of the alkyl tails to form higher-order structures such as nanofibers, ribbons, nanotubes, or lamellar sheets. nih.govnorthwestern.edu This bottom-up approach allows for the creation of materials with nanoscale precision from molecular components. uoc.gr Research on porphyrin triads and other complex molecules has shown that such self-assembly can lead to distinct nanostructures like nanospheres or nanofibers depending on the geometry of the core molecule. mdpi.com The linear nature of the stearamide chain in this compound would favor the formation of fibrous or sheet-like assemblies. These self-assembled structures can trap solvent molecules to form organogels or serve as templates for creating other nanomaterials.
Table 2: Summary of Self-Assembly Properties
| Driving Force | Interacting Moiety | Resulting Structure |
|---|---|---|
| Hydrogen Bonding | Amide group (-CONH-) | 1D molecular chains/tapes |
| Van der Waals / Hydrophobic Forces | Stearyl chain (-C17H35) | Bundling of 1D chains into nanofibers, ribbons, or sheets |
Future Research Directions and Emerging Opportunities for N 4 Dimethylamino Phenyl Stearamide
Development of Sustainable and Scalable Synthetic Pathways
The synthesis of amides is one of the most frequently performed transformations in organic chemistry, yet traditional methods often rely on stoichiometric activating agents and hazardous solvents, leading to significant waste generation. themjalab.comethernet.edu.et A key future direction for N-[4-(Dimethylamino)phenyl]stearamide is the development of synthetic pathways that are both sustainable and scalable, aligning with the principles of green chemistry. rsc.org
Current research in amide bond formation focuses on several green strategies that could be adapted for the synthesis of this compound. These include:
Catalytic Direct Amidation: Moving away from stoichiometric coupling reagents, research into catalytic methods for the direct condensation of a carboxylic acid (stearic acid) and an amine (N,N-dimethyl-p-phenylenediamine) is a high priority. ethernet.edu.et Silane-based catalysts, for example, have shown promise in mediating direct amide coupling under mild conditions. themjalab.com
Biocatalysis: Enzymatic routes offer high selectivity and operate under mild, aqueous conditions. nih.gov Enzymes such as lipase (B570770) or tailored carboxylic acid reductase (CAR) constructs could be explored for the selective formation of the amide bond between the fatty acid and the aromatic amine, avoiding the competing esterification reactions and the need for protecting groups. nih.gov
Green Solvents and Reaction Conditions: A major goal is the replacement of hazardous and high-boiling point solvents like N,N-dimethylformamide (DMF), which are common in peptide and amide synthesis. unibo.itrsc.org Alternative solvents such as N-octyl pyrrolidone (NOP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), potentially in combination with techniques like continuous flow processing, could significantly reduce the environmental impact and Process Mass Intensity (PMI) of the synthesis. unibo.itrsc.org One-pot protocols that avoid intermediate purification steps are also a promising avenue for improving sustainability. unibo.it
Innovative Platforms: Novel reaction platforms, such as using filter paper for water-based solvent systems, have been shown to streamline synthesis, eliminate the need for complex equipment, and yield products with high purity and excellent green metrics. rsc.orgresearchgate.net
| Parameter | Traditional Pathway (e.g., Acid Chloride) | Proposed Green Pathway (e.g., Biocatalytic) |
|---|---|---|
| Starting Materials | Stearoyl chloride, N,N-dimethyl-p-phenylenediamine | Stearic acid, N,N-dimethyl-p-phenylenediamine |
| Solvent | Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) | Aqueous buffer, 2-MeTHF, or other green solvent |
| Reagents/Catalysts | Stoichiometric base (e.g., triethylamine) | Immobilized lipase or CAR enzyme |
| Byproducts | Triethylamine (B128534) hydrochloride salt | Water |
| Process Mass Intensity (PMI) | High (>100) | Low (<30) unibo.it |
| Key Advantages | Well-established, fast reaction | High selectivity, mild conditions, low waste, renewable catalyst nih.gov |
Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The amphiphilic nature and functional headgroup of this compound make it a versatile building block for applications that span multiple scientific disciplines. ontosight.ai Future research will likely focus on exploiting its unique properties in complex systems.
Chemical Biology: The 4-(dimethylamino)phenyl moiety is a known structural fragment in bioactive molecules and can confer or enhance biological activity. mdpi.comnih.gov This opens up opportunities to investigate this compound and its derivatives as:
Molecular Probes: The dimethylaminophenyl group can exhibit interesting photophysical properties, such as solvatochromism, where its fluorescence emission changes with the polarity of the local environment. nih.govnih.gov This could be harnessed to design probes for studying the lipid microenvironments of cell membranes.
Drug Delivery Systems: As a surfactant, it could be used to formulate emulsions or nanoparticles for the solubilization and targeted delivery of lipophilic drugs. ontosight.ai Its structural similarity to lipids may allow for integration into liposomes or other lipid-based nanocarriers.
Materials Science: The ability of amphiphilic molecules to self-assemble into ordered structures is a cornerstone of modern materials science. Future work could explore the use of this compound in:
Self-Assembled Nanomaterials: Depending on the conditions, it could form micelles, vesicles, or lamellar structures in solution, which could serve as templates for creating novel nanomaterials or as functional materials themselves. ontosight.ai
Functional Polymers and Composites: The molecule could be incorporated into polymers, such as poly(amide-imide)s, to modify their properties. researchgate.netresearchgate.net Its long aliphatic chain could act as a plasticizer or enhance hydrophobicity, while the aromatic headgroup could improve thermal stability or introduce specific interactions with other components in a composite material.
Predictive Computational Modeling for Rational Design of this compound-Based Functional Molecules
To accelerate the discovery of new applications and optimize molecular properties, future research will increasingly rely on computational modeling. nih.gov Rational design strategies, guided by predictive models, can minimize trial-and-error synthesis and provide deep insights into structure-property relationships. nih.govnih.gov
Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be used to predict fundamental molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.gov This is crucial for understanding the behavior of the electronically active 4-(dimethylamino)phenyl headgroup.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in complex environments, such as at an oil-water interface or within a lipid bilayer. These simulations can predict self-assembly behavior, conformational preferences, and interactions with other molecules, guiding the design of surfactants and drug delivery systems.
Quantitative Structure-Activity Relationship (QSAR): For applications in chemical biology, QSAR models can be developed to correlate structural features of this compound derivatives with their biological activity. nih.gov By building models based on descriptors related to lipophilicity, charge, and molecular shape, researchers can rationally design new molecules with enhanced potency or specificity. nih.gov The use of graph neural networks to rapidly predict DFT-level descriptors for precursor molecules (amines and carboxylic acids) represents a powerful tool in this endeavor. nih.gov
| Computational Method | Potential Application Area | Predicted Properties / Insights |
|---|---|---|
| Density Functional Theory (DFT) | Molecular property prediction | HOMO-LUMO gap, charge distribution, vibrational frequencies (for IR spectra), NMR chemical shifts nih.govresearchgate.net |
| Molecular Dynamics (MD) | Materials science, chemical biology | Self-assembly into micelles/bilayers, interaction with cell membranes, conformational dynamics |
| QSAR / Machine Learning | Drug discovery, functional molecule design | Correlation of molecular structure with surfactant efficiency, biological activity, or material performance nih.gov |
Advanced Characterization of this compound in Complex Systems
A significant challenge and opportunity lie in characterizing the behavior of this compound not as an isolated molecule, but within the complex, heterogeneous systems where it is intended to function. This requires the application of advanced analytical techniques capable of probing molecular structure and dynamics in situ.
Spectroscopic Techniques:
Fluorescence Spectroscopy: As molecules containing a 4-(dimethylamino)phenyl group can be fluorescent, this technique can be used to study their local environment, aggregation state, and interactions with other molecules like proteins or lipids. nih.govrsc.org
FTIR and NMR Spectroscopy: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for confirming molecular structure and studying intermolecular interactions, such as hydrogen bonding, in both solution and solid states. nih.govnih.gov
Microscopy and Scattering Techniques:
Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical images of self-assembled structures of this compound on surfaces, revealing details about molecular packing and organization. mdpi.com
Dynamic Light Scattering (DLS): DLS is essential for characterizing the size and distribution of nanoparticles or micelles formed by the molecule in solution.
X-ray Diffraction (XRD): Powder XRD can be used to analyze the crystalline structure of the solid material and to study the lamellar spacing in self-assembled liquid crystalline phases. nih.gov
Thermal Analysis:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for understanding the thermal properties, such as melting point and decomposition temperature, which are vital for materials science applications. researchgate.netnih.gov They can also reveal phase transitions in complex formulations.
| Technique | System | Information Gained |
|---|---|---|
| Fluorescence Spectroscopy | Solutions, emulsions, lipid vesicles | Local polarity, critical micelle concentration (CMC), binding interactions rsc.org |
| Atomic Force Microscopy (AFM) | Surface films, adsorbed layers | 3D topography, visualization of self-assembled structures, surface roughness mdpi.com |
| Dynamic Light Scattering (DLS) | Aqueous dispersions | Particle/micelle size distribution, aggregation state |
| Differential Scanning Calorimetry (DSC) | Solid state, complex mixtures | Melting point, glass transition temperature, phase behavior researchgate.net |
| Solid-State NMR | Polymer composites, solid formulations | Molecular conformation, dynamics, and intermolecular interactions within a matrix |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-(Dimethylamino)phenyl]stearamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling stearic acid derivatives with 4-(dimethylamino)aniline via amide bond formation. Catalytic methods using organometallic complexes (e.g., iridium-based catalysts, as seen in analogous amidation reactions ) can enhance efficiency. Solvent selection (e.g., dimethylacetamide, which requires purity ≥99% and a distilling range of 164.5–167.5°C ) is critical to avoid side reactions. Optimize temperature (80–120°C) and reaction time (12–24 hrs) to balance yield (70–85%) and purity (>95%).
Q. What analytical techniques are most effective for characterizing the crystalline structure of this compound?
- Methodological Answer : X-ray diffraction (XRD) is essential for determining crystal lattice parameters, while differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., melting points and enthalpy changes) . Pair these with nuclear magnetic resonance (NMR) to confirm molecular integrity and Fourier-transform infrared spectroscopy (FTIR) for functional group validation.
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) for volatile impurities, ensuring a purity threshold ≥99% as per reagent-grade standards . For non-volatile contaminants, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Calibrate against certified reference materials to resolve co-eluting impurities.
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic variations or moisture content. Conduct thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways (e.g., weight loss at 200–250°C). Compare DSC profiles across multiple batches to identify metastable vs. stable crystalline forms, as seen in structurally related amides .
Q. What solvent systems optimize catalytic efficiency in synthesizing this compound derivatives?
- Methodological Answer : Polar aprotic solvents like dimethylacetamide (DMAC) enhance reaction rates due to their high polarity and miscibility with amines. However, ensure solvent purity (GC-validated ≥99% ) to prevent catalyst poisoning. For hydrophobic derivatives, toluene/THF mixtures (4:1 v/v) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% .
Q. What experimental design principles apply to comparative studies of this compound analogs?
- Methodological Answer : Use a modular approach by varying the acyl chain length (e.g., C18 vs. C12) or substituting dimethylamino groups with electron-withdrawing/-donating moieties. Employ kinetic studies (e.g., time-resolved NMR ) to assess steric/electronic effects on reaction rates. Include control experiments with iridium catalysts (e.g., Cp*IrCl complexes ) to benchmark catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
